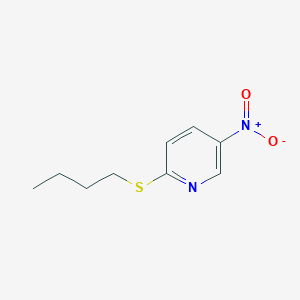

2-(Butylsulfanyl)-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butylsulfanyl-5-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-3-6-14-9-5-4-8(7-10-9)11(12)13/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEYEIRHEUCCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for 2 Butylsulfanyl 5 Nitropyridine

Precursor Synthesis and Halogenated Nitropyridine Intermediates

The assembly of 2-(butylsulfanyl)-5-nitropyridine critically relies on the availability of highly reactive 2-halo-5-nitropyridine precursors. These intermediates serve as the electrophilic scaffold onto which the butylsulfanyl moiety is installed. The synthesis of these precursors involves carefully orchestrated nitration and halogenation steps.

The most common precursors for the target compound are 2-chloro-, 2-bromo-, and 2-fluoro-5-nitropyridine (B1295090). The choice of halogen can influence reactivity and reaction conditions in the subsequent thiolation step.

2-Chloro-5-nitropyridine (B43025) : This is a widely used intermediate due to the relatively low cost of chlorinating agents. A prevalent synthetic route begins with 2-aminopyridine (B139424), which undergoes nitration to form 2-amino-5-nitropyridine (B18323). This is followed by hydrolysis under acidic conditions to yield 2-hydroxy-5-nitropyridine. The final chlorination is typically achieved by treating the hydroxyl intermediate with reagents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). unimi.itnih.gov An alternative one-pot method has been developed starting from 2-aminopyridine, proceeding through nitration and a diazotization reaction to yield the chloro-substituted product directly. google.comnih.gov Another innovative approach avoids a nitration step altogether, starting from 2-halogenated acrylates which are condensed with nitromethane (B149229) and cyclized to form 2-hydroxy-5-nitropyridine, which is then chlorinated. researchgate.net

2-Bromo-5-nitropyridine : This analog can be prepared through several methods, including the direct bromination of 2-nitropyridine. nih.gov However, a more common pathway involves the nitration of 2-bromopyridine. Given the deactivating nature of the bromo substituent, this reaction requires harsh conditions. A more strategic approach mirrors the synthesis of the chloro-derivative, starting from 2-amino-5-nitropyridine, which can be converted to the bromo-compound via a Sandmeyer-type reaction.

2-Fluoro-5-nitropyridine : The fluorine-substituted precursor is the most reactive towards nucleophilic substitution, often allowing for milder reaction conditions. It can be synthesized via the nitration of 2-fluoropyridine (B1216828) or through halogen exchange from 2-chloro-5-nitropyridine using a fluoride (B91410) source such as potassium fluoride (KF). commonorganicchemistry.comchemicalbook.com Another established method is the Schiemann reaction, where 2-amino-5-nitropyridine undergoes diazotization in the presence of hydrofluoric acid or a fluoborate salt. rsc.org

| Precursor | Common Starting Material(s) | Key Reaction Steps | Reference(s) |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | 2-Aminopyridine | 1. Nitration (H₂SO₄/HNO₃) 2. Hydrolysis (acidic) 3. Chlorination (PCl₅/POCl₃) | nih.gov |

| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | Chlorination (PCl₅/POCl₃) | unimi.itresearchgate.net |

| 2-Bromo-5-nitropyridine | 2-Nitropyridine | Bromination (Br₂) | nih.gov |

| 2-Fluoro-5-nitropyridine | 2-Chloro-5-nitropyridine | Halogen Exchange (KF) | chemicalbook.com |

| 2-Fluoro-5-nitropyridine | 2-Amino-5-nitropyridine | Schiemann Reaction (diazotization in HF) | rsc.org |

The introduction of the nitro (NO₂) group at the C5-position of the pyridine (B92270) ring is a crucial step that activates the C2-position for subsequent nucleophilic attack. Direct nitration of pyridine is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution and often requires aggressive conditions that can lead to low yields or N-oxidation. mdpi.com

A superior strategy involves the nitration of a pyridine ring that already contains a strong electron-donating group, such as an amino group (-NH₂). The nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and fuming nitric acid preferentially yields 2-amino-5-nitropyridine. rsc.orgrsc.orgmasterorganicchemistry.com The amino group strongly activates the para-position (C5), directing the incoming electrophile (the nitronium ion, NO₂⁺) to this site with high regioselectivity. rsc.org This intermediate is a cornerstone for the synthesis of all the 2-halo-5-nitropyridine scaffolds mentioned previously.

Installation of the Butylsulfanyl Moiety via Nucleophilic Substitution Methodologies

With the activated 2-halo-5-nitropyridine precursor in hand, the butylsulfanyl group is introduced. This is predominantly accomplished through a nucleophilic aromatic substitution reaction.

The primary method for synthesizing this compound is the direct nucleophilic aromatic substitution (SNAr) reaction. In this process, a 2-halo-5-nitropyridine is treated with 1-butanethiol (B90362) in the presence of a base.

The mechanism involves the attack of the nucleophile, the butanethiolate anion (formed in situ by the deprotonation of 1-butanethiol by the base), on the electron-deficient carbon atom at the C2-position of the pyridine ring. wikipedia.org This position is highly electrophilic due to the inductive effect of the adjacent ring nitrogen and the powerful electron-withdrawing resonance effect of the nitro group at the C5-position. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. In the final step, the halide ion is eliminated as the leaving group, restoring the aromaticity of the ring and yielding the final product, this compound. wikipedia.org

Common bases used for this transformation include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). commonorganicchemistry.com The reactivity of the halogen leaving group generally follows the order F > Cl ≈ Br > I for SNAr reactions, making 2-fluoro-5-nitropyridine a particularly reactive substrate. rsc.org

| Substrate | Nucleophile | Typical Conditions | Mechanism | Reference(s) |

|---|---|---|---|---|

| 2-Halo-5-nitropyridine (Halo = F, Cl, Br) | 1-Butanethiol | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., DMF, DMSO), Room Temp. to moderate heating | Nucleophilic Aromatic Substitution (SNAr) | nih.govwikipedia.org |

While direct SNAr is the most common route, other methodologies for C-S bond formation can be considered. Metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, have emerged as powerful tools for forming thioether bonds, though they are more commonly applied to less activated aryl halides.

Another alternative strategy involves changing the leaving group on the pyridine ring. For instance, a sulfonate group can serve as an effective leaving group in nucleophilic substitution reactions. The synthesis could potentially proceed via 5-nitropyridine-2-sulfonic acid, which has been shown to react with various nucleophiles to yield 2,5-disubstituted pyridines. nih.gov In some specialized cases, the nitro group itself can act as a leaving group and be displaced by a thiol nucleophile, a reaction known as vicarious nucleophilic substitution or cine-substitution, although this is more common for different substitution patterns, such as in 3-nitropyridines. commonorganicchemistry.com

Advanced Functionalization Strategies for Nitropyridine Systems

The this compound molecule is not merely an endpoint but can serve as a versatile platform for further chemical modification. The most significant functional handle on the molecule is the nitro group.

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 5-amino-2-(butylsulfanyl)pyridine. This conversion dramatically alters the electronic properties of the pyridine ring, turning the substituent from a strong electron-withdrawing group into a strong electron-donating one. This transformation unlocks a vast array of subsequent reactions.

Several methods are available for this reduction, with the choice depending on the desired chemoselectivity and the presence of other functional groups.

Catalytic Hydrogenation : Using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a highly efficient method. chemicalbook.com Raney nickel is often preferred if dehalogenation of other parts of a more complex molecule is a concern.

Metal/Acid Systems : The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric or acetic acid) provides a classic and reliable method for nitro group reduction. chemicalbook.com

Tin(II) Chloride (SnCl₂) : This reagent offers a mild and often chemoselective method for reducing aromatic nitro groups in the presence of other reducible functionalities. chemicalbook.com

The resulting 5-amino-2-(butylsulfanyl)pyridine is a valuable intermediate. The amino group can be acylated to form amides, sulfonylated to form sulfonamides, or used as a nucleophile in further substitution or coupling reactions, greatly expanding the molecular diversity accessible from the initial nitropyridine scaffold. nih.gov

Vicarious Nucleophilic Substitution (VNS) for Alkylation of Analogues

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. nih.govwikipedia.org Unlike classical SNAr reactions that require a leaving group (like a halogen) on the ring, VNS enables the direct replacement of a hydrogen atom. wikipedia.org The reaction proceeds with a nucleophile, typically a carbanion, that is stabilized by an electron-withdrawing group and also bears a leaving group at the nucleophilic carbon center. nih.govorganic-chemistry.org

The mechanism involves two key steps: the addition of the carbanion to an electron-deficient position on the pyridine ring (ortho or para to the nitro group) to form a σ-adduct, also known as a Meisenheimer-type adduct. This is followed by a base-induced β-elimination of the leaving group from the adduct, which leads to the restoration of aromaticity and the formation of the C-C bond. nih.govacs.org

Recent research has demonstrated the effective alkylation of nitropyridines using sulfonyl-stabilized carbanions through a VNS pathway. nih.gov In these reactions, electrophilic nitropyridines react efficiently with alkyl phenyl sulfones or neopentyl alkanesulfonates in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS). nih.gov The process allows for the introduction of primary and some secondary alkyl groups onto the nitropyridine core. nih.gov However, the reaction can be sensitive to steric hindrance; for example, attempts to introduce a bulky isopropyl group to 3-nitropyridine (B142982) resulted in the formation of a stable Meisenheimer adduct that did not proceed to the final alkylated product. acs.org

The table below summarizes the results of VNS alkylation on various nitropyridine analogues. nih.gov

| Nitropyridine Substrate | Alkylating Agent | Product | Yield (%) |

| 3-Nitropyridine | Ethyl phenyl sulfone | 4-Ethyl-3-nitropyridine | 75% |

| 3-Nitropyridine | Isobutyl phenyl sulfone | 4-Isobutyl-3-nitropyridine | 72% |

| 3-Nitropyridine | Neopentyl octanesulfonate | 4-Octyl-3-nitropyridine | 73% |

| 2-Chloro-5-nitropyridine | Methyl phenyl sulfone | 2-Chloro-4-methyl-5-nitropyridine | 78% |

| 2-Methoxy-5-nitropyridine | n-Butyl phenyl sulfone | 6-Butyl-2-methoxy-5-nitropyridine | 79% |

This table presents selected data on the Vicarious Nucleophilic Substitution (VNS) for the alkylation of nitropyridine analogues, showing the substrate, the source of the alkyl group, the resulting product, and the reported yield. Data sourced from nih.gov.

This methodology provides a direct, transition-metal-free route to functionalized nitropyridines, which are valuable precursors for more complex molecules, including analogues of this compound. nih.gov

Metal-Free Cascade Processes in Pyridine Functionalization

The development of cascade reactions, where multiple bond-forming events occur in a single operation, offers significant advantages in terms of efficiency and sustainability. Metal-free cascade processes are particularly attractive as they avoid the cost and potential toxicity associated with transition metal catalysts. nih.gov

One notable metal-free cascade process for the synthesis of highly functionalized pyridines involves a tandem sequence of a Pummerer-type rearrangement, an aza-Prins cyclization, and an elimination-induced aromatization. nih.gov This formal [5+1] cyclization strategy constructs the pyridine ring from readily available starting materials in good yields. nih.gov The Pummerer rearrangement is a classic reaction of sulfoxides with anhydrides, while the aza-Prins cyclization involves the cyclization of an electrophilic nitrogen species onto an alkene or alkyne. nih.govnih.gov The combination of these reactions into a cascade provides a novel and powerful entry into diverse pyridine structures.

Another innovative metal-free cascade approach involves the reaction of tertiary enaminones with α,β-unsaturated sulfonylketimines. rsc.org This method proceeds via a cycloaddition pathway involving the cleavage of C–N and N–S bonds to assemble polysubstituted pyridines in yields of up to 96%. rsc.org The process is scalable and provides access to pyridines containing pharmacologically relevant cores without the need for a metal catalyst. rsc.org

The following table highlights key features of these advanced metal-free cascade methodologies for pyridine synthesis.

| Cascade Methodology | Key Reactions | Starting Materials | Key Features |

| Tandem Pummerer/Aza-Prins | Pummerer rearrangement, Aza-Prins cyclization, Aromatization | Sulfoxides, Alkenes/Alkynes | Formal [5+1] cyclization, good yields, accessible starting materials. nih.gov |

| Enaminone/Sulfonylketimine Annulation | Cycloaddition, C-N/N-S bond cleavage | Tertiary enaminones, α,β-Unsaturated sulfonylketimines | High efficiency (up to 96% yield), scalable, metal-free. rsc.org |

This table summarizes two distinct metal-free cascade strategies for the synthesis of functionalized pyridine rings, outlining the core reactions, typical substrates, and notable advantages of each method.

These cascade strategies represent the cutting edge of synthetic organic chemistry, providing robust and efficient metal-free pathways to complex heterocyclic scaffolds like that found in this compound and its derivatives.

Advanced Spectroscopic and Structural Elucidation of 2 Butylsulfanyl 5 Nitropyridine

Vibrational Spectroscopy for Molecular Characterization (FTIR, Raman)

Experimental Fourier-transform infrared (FTIR) and Raman spectroscopy data for 2-(Butylsulfanyl)-5-nitropyridine are not available in the reviewed literature. While studies on similar molecules like 2-amino-5-nitropyridine (B18323) have been conducted, these cannot be used to accurately describe the vibrational modes of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Specific NMR data for this compound is not documented in available scientific sources.

A high-resolution ¹H NMR spectrum and its corresponding peak assignments for this compound are not published.

Published ¹³C NMR spectra and chemical shift analyses for this compound could not be found.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Detailed mass spectrometry analysis, including molecular weight confirmation and fragmentation patterns for this compound, is not present in the accessible literature.

X-ray Crystallography for Solid-State Structural Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound, meaning information on its solid-state structure, bond lengths, and bond angles is unavailable.

Mechanistic Investigations and Chemical Reactivity of 2 Butylsulfanyl 5 Nitropyridine

Reactivity Towards Nucleophilic Reagents

The pyridine (B92270) ring, particularly when substituted with a nitro group, is susceptible to attack by nucleophiles. The position of the nitro group and the nature of the leaving group are critical in determining the course of these reactions.

Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The 2-position of the pyridine ring in 2-(butylsulfanyl)-5-nitropyridine is highly activated towards nucleophilic aromatic substitution (SNAr). This is a consequence of the electron-withdrawing nitro group at the 5-position, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. The butylsulfanyl group, being a good leaving group, facilitates this transformation.

The general mechanism for the SNAr reaction involves the attack of a nucleophile on the electron-deficient carbon atom at the 2-position, leading to the formation of a resonance-stabilized intermediate. The subsequent departure of the butanethiolate anion restores the aromaticity of the ring, yielding the substituted product.

Studies on analogous compounds, such as 2-chloro-5-nitropyridine (B43025), demonstrate the facility of this reaction with a variety of nucleophiles. For instance, reactions with amines, alkoxides, and thiolates proceed readily to give the corresponding 2-substituted-5-nitropyridines. It is expected that this compound would exhibit similar reactivity. The kinetics of such reactions are typically second order, being first order in both the pyridine substrate and the nucleophile.

The reactivity of various amines towards similar nitro-activated aromatic systems has been studied, revealing that the nucleophilicity of the amine plays a significant role. masterorganicchemistry.comnih.gov Generally, secondary amines like piperidine (B6355638) and pyrrolidine (B122466) are more reactive than primary amines, and the reaction rates are influenced by the solvent and temperature. nih.gov

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Pyridine Rings

| Substrate | Nucleophile | Product | Reference |

| 2-Chloro-5-nitropyridine | Amines | 2-Amino-5-nitropyridines | researchgate.net |

| 2-Chloro-5-nitropyridine | Hydroxide (B78521) | 2-Hydroxy-5-nitropyridine | researchgate.netgoogle.com |

| 5-Nitropyridine-2-sulfonic acid | Various nucleophiles | 2-Substituted-5-nitropyridines | nih.gov |

Reactivity at the Nitro-Substituted 5-Position

While the 2-position is the primary site for SNAr reactions, the 5-position, bearing the nitro group, can also be involved in certain transformations. In some instances, particularly with very strong nucleophiles or under specific reaction conditions, displacement of the nitro group can occur, although this is generally less favorable than substitution at the 2-position.

Research on other nitropyridine systems has shown that the nitro group can be substituted by nucleophiles, though this often requires more forcing conditions. nih.gov

Influence of the Butylsulfanyl Group on Ring Activation

The butylsulfanyl group at the 2-position plays a dual role in the reactivity of the molecule. Firstly, as a sulfur-containing group, it is a reasonably good leaving group, which is a prerequisite for SNAr reactions. Secondly, the sulfur atom can influence the electron density of the pyridine ring. While sulfur is electronegative, its ability to donate a lone pair of electrons into the aromatic system via resonance can partially offset the inductive withdrawal. However, in the context of SNAr, its role as a leaving group is more dominant. The primary activation for nucleophilic attack comes from the potent electron-withdrawing nitro group located para to the substitution site. This arrangement is optimal for stabilizing the anionic intermediate, thereby accelerating the reaction rate.

Transformations of the Nitro Group: Reduction and Further Derivatization

The nitro group at the 5-position is a versatile functional handle that can be readily transformed into other groups, most notably an amino group.

The reduction of the nitro group to an amine is a common and crucial transformation, opening up a wide range of possibilities for further derivatization. Standard reducing agents such as tin(II) chloride, iron in acetic acid, or catalytic hydrogenation (e.g., using Pd/C) are effective for this purpose. nih.govresearchgate.netprepchem.com This reaction proceeds to yield 5-amino-2-(butylsulfanyl)pyridine.

The resulting 5-aminopyridine derivative is a valuable intermediate. The amino group can undergo a variety of reactions, including diazotization followed by substitution to introduce a range of functionalities (e.g., hydroxyl, halogen), acylation to form amides, and alkylation. researchgate.netmdpi.com

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product | Reference |

| SnCl2/HCl | Acidic | Amine | clockss.org |

| Fe/CH3COOH | Acetic Acid | Amine | clockss.org |

| H2, Pd/C | Catalytic Hydrogenation | Amine | nih.govprepchem.com |

Reactivity of the Butylsulfanyl Moiety: Oxidation and Sulfur Chemistry

The sulfur atom of the butylsulfanyl group is susceptible to oxidation, offering another avenue for modifying the structure and properties of the molecule.

The sulfide (B99878) can be selectively oxidized to the corresponding sulfoxide (B87167), 2-(butylsulfinyl)-5-nitropyridine, or further to the sulfone, 2-(butylsulfonyl)-5-nitropyridine. This transformation significantly alters the electronic properties of the substituent. The sulfoxide and particularly the sulfone groups are strongly electron-withdrawing, which would further activate the pyridine ring towards nucleophilic attack.

A variety of oxidizing agents can be employed for this purpose. Controlled oxidation to the sulfoxide can often be achieved using reagents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. nih.govorganic-chemistry.org More vigorous oxidation conditions or a stoichiometric excess of the oxidant will typically lead to the formation of the sulfone. organic-chemistry.orgrsc.org

The resulting sulfoxides and sulfones are themselves valuable synthetic intermediates. The sulfonyl group, in particular, is an excellent leaving group in SNAr reactions, often more so than the original sulfanyl (B85325) group.

Table 3: Oxidation of Sulfides to Sulfoxides and Sulfones

| Oxidizing Agent | Product | Reference |

| H2O2/CH3COOH | Sulfoxide | nih.gov |

| m-CPBA | Sulfoxide/Sulfone | researchgate.net |

| H2O2 with catalyst | Sulfone | rsc.org |

Computational Chemistry and Theoretical Studies on 2 Butylsulfanyl 5 Nitropyridine and Analogues

Quantum Chemical Calculations: DFT and Ab-initio Methods for Molecular Structure and Vibrational Spectra

The geometric and vibrational properties of 2-(butylsulfanyl)-5-nitropyridine and its analogues are extensively studied using Density Functional Theory (DFT) and ab-initio methods. nih.govresearchgate.net These computational approaches allow for the determination of optimized molecular structures, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional understanding of the molecule's conformation.

For instance, DFT calculations, often employing the B3LYP functional with various basis sets such as 6-311G(d,p) or cc-pVTZ, have been successfully used to predict the molecular geometry of related nitropyridine derivatives. nih.gov In the case of this compound, these calculations would likely reveal a non-planar structure, with the butyl chain adopting a staggered conformation to minimize steric hindrance. The nitro group, being a strong electron-withdrawing group, would influence the geometry of the pyridine (B92270) ring, potentially causing slight distortions from a perfect hexagonal shape. nih.gov

The following table presents hypothetical yet representative optimized geometric parameters for this compound, derived from DFT calculations on analogous molecules.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-S | 1.78 | |

| S-C(butyl) | 1.82 | |

| C-N(nitro) | 1.48 | |

| N-O | 1.22 | |

| C-C(ring) | 1.39 - 1.41 | |

| C-N(ring) | 1.33 - 1.35 | |

| C-S-C | ||

| O-N-O | ||

| C-C-N(ring) |

Note: These values are illustrative and based on computational data for similar compounds.

Furthermore, these quantum chemical methods are invaluable for predicting the vibrational spectra (infrared and Raman) of the molecule. researchgate.net Each vibrational mode can be calculated and assigned to specific stretching, bending, or torsional motions of the atoms. This theoretical data is crucial for interpreting experimental spectra and identifying characteristic peaks corresponding to the nitro group, the butylsulfanyl moiety, and the pyridine ring. For example, the symmetric and asymmetric stretching vibrations of the NO2 group are expected in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

Electronic Structure Analysis: HOMO-LUMO Orbital Contributions and Charge Transfer Characteristics

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Computational studies on analogous nitropyridine compounds reveal that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-withdrawing portion. nih.gov In this compound, the HOMO is expected to have significant contributions from the sulfur atom of the butylsulfanyl group, which possesses lone pairs of electrons. Conversely, the LUMO is anticipated to be predominantly located on the nitro group and the pyridine ring, reflecting their electron-deficient nature.

This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation. nih.gov This ICT is a fundamental characteristic that influences the molecule's photophysical properties, such as its absorption and emission spectra. Natural Bond Orbital (NBO) analysis is another computational tool used to investigate charge distribution and delocalization within the molecule, providing a more detailed picture of the electronic interactions between the butylsulfanyl group, the pyridine ring, and the nitro group. nih.gov

The table below shows hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, based on calculations for similar molecules.

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -2.5 |

| Energy Gap | 4.3 |

Note: These values are illustrative and based on computational data for similar compounds.

Reaction Mechanism Elucidation via Transition State Theory and Free Energy Calculations

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions involving this compound and its analogues. Transition State Theory (TST) is a fundamental framework used to understand and predict reaction rates. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, intermediates, and, most importantly, the transition state—the highest energy point along the reaction coordinate. researchgate.netnih.gov

For example, the synthesis of this compound often involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitropyridine (B43025), with butanethiol. Computational studies can model this reaction by calculating the free energy profile of the proposed mechanism. This involves locating the transition state structure and calculating its energy relative to the reactants. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the reaction rate. nih.gov

Free energy calculations, which account for both enthalpy and entropy, provide a more accurate prediction of reaction feasibility and spontaneity. researchgate.net These calculations can help in optimizing reaction conditions, such as temperature and solvent, to improve the yield and selectivity of the desired product. By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined.

Spectroscopic Parameter Prediction (NMR Chemical Shifts, Vibrational Frequencies)

In addition to vibrational spectra, computational methods can accurately predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules.

These theoretical predictions are highly valuable for the structural elucidation of newly synthesized compounds. By comparing the calculated NMR spectra with experimental data, the chemical structure of a molecule can be confirmed. For this compound, the calculated chemical shifts would help in assigning the signals of the protons and carbons in the pyridine ring and the butyl chain. Discrepancies between the calculated and experimental spectra can also provide insights into solvent effects or conformational changes in solution.

The table below provides hypothetical ¹³C NMR chemical shifts for this compound, based on computational predictions for analogous structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (ring) | 165.2 |

| C3 (ring) | 121.5 |

| C4 (ring) | 135.8 |

| C5 (ring) | 140.1 |

| C6 (ring) | 148.9 |

| C(alpha, butyl) | 32.7 |

| C(beta, butyl) | 30.9 |

| C(gamma, butyl) | 22.1 |

| C(delta, butyl) | 13.8 |

Note: These values are illustrative and based on computational data for similar compounds.

The prediction of vibrational frequencies, as mentioned in section 5.1, is another key application. The calculated frequencies, after appropriate scaling to account for systematic errors in the computational methods, can be compared with experimental IR and Raman spectra to provide a detailed vibrational assignment of the molecule. nih.govresearchgate.net

Advanced Chemical Applications and Material Science Prospects for Functionalized Nitropyridines

Role as Versatile Building Blocks in Organic Synthesis

Nitropyridines, including 2-(butylsulfanyl)-5-nitropyridine, are recognized as valuable and readily available precursors for a diverse range of mono- and polynuclear heterocyclic systems. nih.gov The synthetic utility of nitropyridines is significant; the nitro group activates the pyridine (B92270) ring, facilitating reactions with nucleophilic reagents. nih.gov This reactivity allows for the introduction of various functional groups and the construction of complex molecular frameworks.

The presence of the butylsulfanyl group at the 2-position and the nitro group at the 5-position of the pyridine ring makes this compound a key intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amino group, which then opens up possibilities for a wide array of chemical transformations, including diazotization and coupling reactions. nih.gov

Research has demonstrated the synthesis of various 2-substituted-5-nitropyridines from 3-nitropyridine (B142982), highlighting the feasibility of introducing different functionalities onto the nitropyridine scaffold. researchgate.net The nucleophilic aromatic substitution (SNAr) is a common and effective method for the functionalization of nitroarenes, including nitropyridines. mdpi.com For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with butanethiol can yield this compound. This type of reaction underscores the role of nitropyridines as platforms for creating diverse chemical libraries.

The versatility of nitropyridines as building blocks is further exemplified by their use in three-component ring transformations to produce other nitropyridine derivatives that would be difficult to synthesize through other methods. nih.gov These reactions highlight the potential of using simple starting materials to construct complex heterocyclic structures. nih.gov

| Precursor Compound | Reaction Type | Resulting Structure | Significance |

| 2-Aminopyridine (B139424) | Nitration | 2-Amino-5-nitropyridine (B18323) | Key intermediate for further functionalization. chemicalbook.comguidechem.com |

| 3-Nitropyridine | Two-step reaction | 5-Nitropyridine-2-sulfonic acid | Precursor for a series of 2-substituted-5-nitropyridines. researchgate.net |

| 2-Chloro-3-nitropyridines | Reaction with malonic ester anion | 2-Methyl-3-nitropyridines | Demonstrates functional group interconversion. mdpi.com |

| Dinitropyridone | Three-component ring transformation with ketones and ammonia | Nitropyridines | Access to complex nitropyridine structures. nih.gov |

Exploration in Advanced Materials Science

The unique electronic properties of functionalized nitropyridines make them promising candidates for applications in advanced materials science. nih.gov The combination of an electron-withdrawing nitro group and an electron-donating butylsulfanyl group can lead to interesting photophysical and electronic characteristics.

Optoelectronic Properties of Functionalized Pyridines

Functionalized pyridines are integral components in the development of organic semiconductors and other optoelectronic materials. ossila.com The electron-deficient nature of the nitropyridine ring, combined with the potential for intramolecular charge transfer, can result in compounds with desirable optical and electronic properties.

Studies on similar functionalized nitropyridines, such as 2-styryl-3-nitropyridines, have revealed that some derivatives exhibit significant fluorescence with large Stokes shifts. mdpi.comnih.gov Although specific data on the optoelectronic properties of this compound is not extensively detailed in the provided context, the general principles suggest its potential in this area. The interaction between the sulfur atom of the butylsulfanyl group and the nitropyridine core can influence the electronic transitions and, consequently, the photophysical behavior of the molecule. The development of novel fluorescent dyes is an active area of research for functionalized nitropyridines. mdpi.com

Coordination Chemistry with Metal Centers

The pyridine nitrogen and the sulfur atom of the butylsulfanyl group in this compound present potential coordination sites for metal ions. The ability of pyridine derivatives to form stable complexes with a variety of metal centers is well-established and is a cornerstone of coordination chemistry. nih.gov

The formation of metal complexes can significantly alter the electronic and photophysical properties of the ligand. This interaction can lead to the development of new materials with applications in catalysis, sensing, and molecular magnetism. While specific studies on the coordination of this compound with metal centers are not detailed in the search results, the fundamental principles of coordination chemistry suggest this as a promising avenue for exploration. The synthesis of a series of 2-substituted-5-nitropyridines has been achieved, indicating the potential for creating a range of ligands for metal coordination. researchgate.net

Development of Novel Synthetic Reagents and Catalysts

The reactivity of the nitro group and the potential for modification of the butylsulfanyl side chain position this compound as a candidate for the development of novel synthetic reagents and catalysts. The nitro group can act as a handle for further chemical transformations, while the sulfur atom could play a role in catalytic cycles. nih.gov

For example, related compounds like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) have been effectively used as deprotecting agents in peptide synthesis, showcasing the utility of the nitropyridine scaffold in developing chemical tools. nih.gov This suggests that derivatives of this compound could be designed to perform specific functions in organic synthesis.

Structure Reactivity and Structure Property Relationships in 2 Alkylthio 5 Nitropyridine Systems

Influence of Butyl Chain Conformation on Electronic and Steric Effects

The conformation of the butyl chain in 2-(butylsulfanyl)-5-nitropyridine, while not rigidly fixed, can exert a notable influence on the molecule's electronic and steric properties. The flexible nature of the n-butyl group allows it to adopt various spatial arrangements, primarily through rotation around the C-C and C-S single bonds. These conformational changes can modulate the steric hindrance around the adjacent nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thioether linkage.

From an electronic standpoint, the conformation of the butyl chain can subtly alter the electron-donating ability of the sulfur atom. The overlap of the sulfur's lone pair orbitals with the pyridine ring's π-system is dependent on the dihedral angle between the C-S bond and the plane of the aromatic ring. Different conformations can lead to slight variations in this overlap, thereby modulating the resonance effect of the butylsulfanyl group. This, in turn, can have a minor but measurable impact on the electron density of the pyridine ring and the reactivity of the nitro group. The steric hindrance offered by the butyl group is also a critical factor in dictating regioselectivity in certain reactions. Studies on sterically demanding ligands in catalysis have shown that even subtle changes in the bulk of a substituent can significantly alter reaction pathways and product distributions. nih.gov

Interplay Between Nitro and Butylsulfanyl Groups on Aromatic Reactivity

The reactivity of the aromatic ring in this compound is a direct consequence of the electronic interplay between the butylsulfanyl and nitro substituents. The nitro group at the 5-position is a strong electron-withdrawing group, acting through both resonance and inductive effects. This significantly deactivates the pyridine ring towards electrophilic aromatic substitution and, more importantly, activates it towards nucleophilic aromatic substitution (SNAr). The butylsulfanyl group at the 2-position, on the other hand, is an electron-donating group, primarily through the resonance effect of the sulfur lone pairs.

This push-pull electronic arrangement creates a highly polarized molecule. The electron-donating butylsulfanyl group enriches the electron density at the ortho and para positions relative to it (positions 3 and 5), while the electron-withdrawing nitro group depletes electron density, particularly at the positions ortho and para to it (positions 4 and 6). The presence of the butylsulfanyl group can thus modulate the reactivity of the nitro group and the pyridine ring as a whole. For instance, in nucleophilic substitution reactions, the electron-donating nature of the butylsulfanyl group might slightly counteract the activating effect of the nitro group.

Research on related nitropyridine systems has demonstrated that the introduction of a nitro group facilitates functionalization in various ways. researchgate.net In the context of 2-alkylthio-5-nitropyridines, the butylsulfanyl group can also be a site of chemical modification, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which would drastically alter its electronic effect from donating to withdrawing.

Comparative Analysis with Other 2-Substituted-5-nitropyridines

| Substituent at C2 | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features of the Substituent |

| -S(CH₂)₃CH₃ | This compound | 633309-19-0 | C₉H₁₂N₂O₂S | 212.27 | Electron-donating, sterically moderately bulky |

| -Cl | 2-Chloro-5-nitropyridine (B43025) | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | Electron-withdrawing, small steric footprint |

| -OH | 2-Hydroxy-5-nitropyridine | 5418-51-9 | C₅H₄N₂O₃ | 140.09 | Electron-donating (as phenoxide), can tautomerize |

| -NH₂ | 2-Amino-5-nitropyridine (B18323) | 4214-76-0 | C₅H₅N₃O₂ | 139.11 | Strong electron-donating, capable of H-bonding |

| -CH₃ | 2-Methyl-5-nitropyridine | 21203-68-9 | C₆H₆N₂O₂ | 138.12 | Weakly electron-donating, small steric footprint |

| -NHCH₂Ph | 2-(Benzylamino)-5-nitropyridine | 21626-41-5 | C₁₂H₁₁N₃O₂ | 229.23 | Electron-donating, sterically more demanding |

Data compiled from various sources.

The electronic nature of the substituent at the 2-position has a profound effect on the reactivity of the pyridine ring. For instance, substituting the electron-donating butylsulfanyl group with a strongly electron-withdrawing group like a chloro group (-Cl) would further enhance the susceptibility of the ring to nucleophilic attack. Conversely, a strongly electron-donating amino group (-NH₂) would decrease the electrophilicity of the ring.

The steric properties of the 2-substituent also play a crucial role. The relatively bulky butylsulfanyl group can influence the regioselectivity of reactions involving the adjacent ring nitrogen or the C3 position. In contrast, smaller substituents like a methyl group (-CH₃) or a chloro atom would exert a much smaller steric effect. The synthesis of various 2,5-disubstituted pyridines often relies on the specific nature of the substituent at the 2-position to direct the outcome of the reaction. researchgate.net

Future Research Directions and Emerging Methodologies for 2 Butylsulfanyl 5 Nitropyridine Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of pyridine (B92270) derivatives is a cornerstone of pharmaceutical and materials chemistry. vcu.eduresearchgate.net While classical methods for preparing 2-(Butylsulfanyl)-5-nitropyridine exist, future research will likely focus on creating more efficient, environmentally benign, and versatile synthetic strategies.

Current synthetic approaches often involve the nucleophilic substitution of a leaving group, such as a halogen or a sulfonate group, on a pyridine ring with butanethiol. For instance, 2-chloro-5-nitropyridine (B43025) can serve as a precursor. researchgate.net A highly efficient route involves using 5-nitropyridine-2-sulfonic acid, which reacts with various nucleophiles, including amines and alkoxides, to yield 2-substituted-5-nitropyridines in high yields. researchgate.netamanote.com However, these methods can present challenges related to precursor availability and the use of potentially hazardous reagents.

Future research should prioritize the development of "green" synthetic protocols. This includes the use of microwave-assisted synthesis, which has been shown to produce pyridine derivatives with excellent yields (82-94%) in significantly reduced reaction times (2-7 minutes). nih.gov Another promising avenue is the use of deep eutectic solvents (DES) as environmentally benign reaction media, which can facilitate the synthesis of related thioamide derivatives without the need for additional catalysts. rsc.org

Furthermore, exploring novel catalytic systems could unlock new synthetic pathways. This might involve adapting methods like the one-step conversion of N-vinyl or N-aryl amides to pyridine derivatives using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, a process that proceeds under mild conditions. organic-chemistry.org Research into direct C-H functionalization, which avoids the need for pre-functionalized starting materials, represents a significant long-term goal for synthesizing substituted pyridines in a more atom-economical fashion.

| Synthetic Strategy | Precursors | Key Reagents/Conditions | Potential Advantages | Reference |

| Nucleophilic Substitution | 2-Chloro-5-nitropyridine, Butanethiol | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Established, relatively simple | nih.gov |

| Sulfonate Displacement | 5-Nitropyridine-2-sulfonic acid, Butanethiol | - | High yields for various nucleophiles | researchgate.net |

| Microwave-Assisted Synthesis | p-Formylphenyl-4-toluenesulfonate, Ethyl cyanoacetate, Acetophenone derivatives, Ammonium acetate | Ethanol, Microwave irradiation | High yields, short reaction times, pure products | nih.gov |

| Deep Eutectic Solvents | Aldehydes/ketones, Secondary amines, Elemental sulfur | Choline chloride-urea (DES) | Green, catalyst-free, high efficiency | rsc.org |

| One-Step Amide Conversion | N-vinyl/N-aryl amides, Alkyne/Enol ether | Tf₂O, 2-Chloropyridine | Convergent, mild conditions, functional group tolerance | organic-chemistry.org |

Advanced Mechanistic Insights through Operando Spectroscopy

A profound understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. Operando spectroscopy, an analytical approach that involves real-time spectroscopic characterization of a chemical reaction under actual working conditions, offers a powerful tool for achieving this. wikipedia.orgrsc.org It aims to establish structure-reactivity relationships by observing catalytic species and intermediates as they form and disappear. wikipedia.orgchimia.ch

For the synthesis of this compound, operando techniques such as Fourier-transform infrared (FTIR), Raman, and UV-vis spectroscopy could be employed to monitor the reaction in real-time. chimia.ch This would allow researchers to:

Identify transient intermediates formed during the nucleophilic substitution process.

Determine the precise role of the catalyst and solvent.

Elucidate the kinetics of the reaction, including the rate-determining step.

Observe dynamic structural changes in catalysts used in the synthesis. chimia.ch

For example, in a reaction starting from 2-chloro-5-nitropyridine and butanethiol, operando FTIR could track the disappearance of the C-Cl vibrational band and the appearance of the C-S band, providing direct kinetic data. Similarly, studying potential side reactions or the degradation of the catalyst in real-time can lead to significant process improvements. rsc.org The insights gained from such studies are invaluable for rational catalyst design and the development of more robust and efficient synthetic protocols. rsc.organu.edu.au

Exploration of Unconventional Reactivity Pathways

Beyond its synthesis, the reactivity of the this compound scaffold itself is a rich area for future exploration. Research could focus on leveraging the electronic properties of the nitro group and the thioether moiety to achieve novel transformations.

One area of interest is the selective functionalization of the pyridine ring. The nitro group strongly deactivates the ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. nih.gov Research has shown that the nitro group itself can sometimes act as a leaving group in reactions with certain sulfur nucleophiles. nih.gov Investigating the competitive reactivity of different positions on the this compound ring could lead to new, selectively substituted derivatives.

Emerging techniques in synthetic organic chemistry could also be applied. For instance, electrochemical methods have been developed for the precise single-carbon insertion into aromatic rings to create substituted pyridines, a transformation governed by the electronic properties of the starting material. scitechdaily.com Applying such electrochemical strategies to this compound could yield novel molecular skeletons that are inaccessible through traditional methods. Another avenue involves palladium-catalyzed direct arylation reactions, where mechanistic studies have revealed complex cooperative catalysis between different metal centers, a concept that could be harnessed for new C-C bond formations. nih.gov

| Potential Reaction Type | Target Transformation | Rationale / Enabling Technology | Reference |

| Selective C-H Functionalization | Addition of new substituents at specific ring positions | Directing group effects of the butylsulfanyl and nitro groups; transition metal catalysis. | nih.gov |

| Nitro Group Transformation | Conversion of the NO₂ group to other functionalities (e.g., amino, azo) beyond simple reduction. | Electrocatalysis, novel reducing agents. | researchgate.net |

| Electrochemical Ring Editing | Insertion of atoms into the pyridine ring. | Electrochemical synthesis, distonic radical cation intermediates. | scitechdaily.com |

| Unconventional Coupling | Cross-coupling reactions at positions not typically reactive. | Development of new ligands and catalytic systems. | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The transition from laboratory-scale synthesis to larger-scale production necessitates methodologies that are safe, scalable, and efficient. Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages in this regard. nih.gov

The synthesis of pyridine derivatives has been shown to benefit greatly from flow chemistry. Researchers have successfully converted multi-step batch processes into single continuous-flow operations, resulting in dramatically increased yields (e.g., from 58% to 92%) and projected cost reductions of up to 75%. vcu.edu Applying this technology to the synthesis of this compound could offer:

Enhanced Safety: Better control over reaction temperature and pressure, especially for exothermic nitration or substitution reactions.

Improved Yield and Purity: Precise control over residence time and stoichiometry minimizes the formation of byproducts.

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactor lines. vcu.edu

Automation: Flow systems can be integrated with automated control and analysis tools for high-throughput screening of reaction conditions and library synthesis.

The integration of flow reactors with automated optimization algorithms, such as Bayesian optimization, is an emerging frontier that allows for the rapid identification of optimal reaction conditions for temperature, pressure, and reagent concentration, further accelerating the development of robust synthetic methods. flowchemistrysociety.com This combination of flow chemistry and automation represents a powerful paradigm for the future research and production of this compound and its derivatives.

Q & A

Basic: What are the common synthetic routes for preparing 2-(butylsulfanyl)-5-nitropyridine and its derivatives?

Answer:

A widely used method involves nucleophilic substitution reactions. For example, 2,2'-dithiobis(5-nitropyridine) reacts with thiols (e.g., butanethiol) in acetic acid–water under mild conditions (room temperature, 6 hours) to form disulfide-linked derivatives . Alternatively, mixed disulfides like this compound can be synthesized by reacting thiols with 2,2'-dithiobis(5-nitropyridine) in THF or DMF using triethylamine or DIPEA as a base. The reaction typically completes within 10 minutes, followed by purification via flash column chromatography or HPLC .

Basic: What purification techniques are recommended for isolating this compound after synthesis?

Answer:

Post-synthesis purification often employs flash column chromatography on silica gel, particularly for small-scale reactions. For higher purity requirements (e.g., analytical standards), reverse-phase HPLC is preferred. The choice of eluent (e.g., hexane/ethyl acetate gradients) depends on the compound's polarity .

Basic: What safety protocols should be followed when handling this compound derivatives?

Answer:

Safety data sheets (SDS) for structurally similar compounds (e.g., (R)-(+)-2-(α-methylbenzylamino)-5-nitropyridine) recommend:

- Use of nitrile gloves, lab coats, and safety goggles.

- Storage at 0–6°C in airtight containers to prevent degradation.

- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) and disposal as hazardous waste .

Advanced: How can researchers investigate the reaction mechanism of Pd-catalyzed transformations involving 5-nitropyridine derivatives?

Answer:

Mechanistic studies for Pd-catalyzed reactions (e.g., fluoro-carbonylation using 2-(difluoromethoxy)-5-nitropyridine) may involve:

- Kinetic isotope effects (KIE): Replacing hydrogen with deuterium to identify rate-determining steps.

- In-situ spectroscopy: Monitoring intermediates via NMR or IR spectroscopy.

- Computational modeling: Density functional theory (DFT) to map energy barriers for key steps like β-hydride elimination .

Advanced: How can this compound be optimized for site-specific bioconjugation in glycoprotein synthesis?

Answer:

To enhance site-specificity:

- pH control: Reactions with bovine serum albumin (BSA) are performed at pH 5 using NH4OAc buffer to favor selective thiol-disulfide exchange.

- Thiol blocking: Pre-treatment of non-target cysteine residues with iodoacetamide reduces off-target conjugation .

Advanced: What analytical methods are suitable for characterizing 5-nitropyridine derivatives in complex matrices?

Answer:

- MALDI-MS: Use 2-(2-aminoethylamino)-5-nitropyridine as a matrix for negative-ion mode analysis, optimizing laser intensity and matrix-to-analyte ratios (1:100–1:500) to minimize fragmentation .

- HPLC-MS/MS: Employ C18 columns with 0.1% formic acid in acetonitrile/water gradients for high-resolution separation.

Advanced: How should researchers address contradictory data in synthetic yields for disulfide-linked derivatives?

Answer:

Contradictions in yields (e.g., 58% vs. 90%) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.